![molecular formula C18H20F3NO3S2 B2493938 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2309346-25-4](/img/structure/B2493938.png)
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO3S2 and its molecular weight is 419.48. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide” (also known as “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide”).
Medicinal Chemistry
Anti-inflammatory Agents: Compounds containing thiophene moieties, like the one , have shown significant anti-inflammatory properties. This makes them potential candidates for developing new anti-inflammatory drugs .
Anticancer Agents: The trifluoromethyl group in the compound is known to enhance the biological activity of molecules. This compound could be explored for its potential anticancer properties, as similar structures have shown efficacy in inhibiting cancer cell growth .
Pharmacological Research
Kinase Inhibitors: Kinases are enzymes that play a crucial role in various cellular processes. Inhibiting these enzymes can be a strategy for treating diseases like cancer and inflammatory disorders. The compound’s structure suggests it could be a promising kinase inhibitor .
Antimicrobial Agents: Thiophene derivatives have been studied for their antimicrobial properties. This compound could be investigated for its ability to combat bacterial and fungal infections .
Material Science
Organic Semiconductors: Thiophene-based compounds are widely used in the development of organic semiconductors. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Corrosion Inhibitors: The compound’s unique structure could be explored for its potential as a corrosion inhibitor in various industrial applications .
Environmental Chemistry
Pesticide Development: The compound’s structural features make it a candidate for developing new pesticides. Thiophene derivatives have been used in the past for their effectiveness in pest control .
Herbicides: Similar to pesticides, thiophene-containing compounds can be used to develop herbicides that target specific weeds without harming crops .
Biochemical Research
Enzyme Modulation: The compound could be studied for its ability to modulate enzyme activity. This is particularly relevant in the context of metabolic diseases and enzyme-related disorders .
Receptor Binding Studies: The trifluoromethyl group enhances the binding affinity of molecules to various receptors. This compound could be used in studies to understand receptor-ligand interactions better .
Synthetic Chemistry
Building Blocks for Synthesis: The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Catalysis: The compound could be explored for its potential use as a catalyst in organic reactions. Thiophene derivatives have been known to facilitate various catalytic processes .
These applications highlight the versatility and potential of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide” in scientific research. Each field offers unique opportunities for further exploration and development.
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-4-1-3-13(11-15)12-27(23,24)22-17(16-5-2-10-26-16)14-6-8-25-9-7-14/h1-5,10-11,14,17,22H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCIJJSIHNYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
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